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Compound of Interest

1-(3-Hydroxy-1-
Compound Name:
adamantyl)ethanone

cat. No.: B1200301

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for the
adamantane derivative, 1-(3-Hydroxy-1-adamantyl)ethanone. The information presented
herein is essential for the identification, characterization, and quality control of this compound
in research and development settings. This document outlines predicted Nuclear Magnetic
Resonance (NMR) and Infrared (IR) data, Mass Spectrometry (MS) fragmentation analysis,
and detailed experimental protocols for acquiring such spectra.

Chemical Structure and Properties

e |[UPAC Name: 1-(3-hydroxy-1-adamantyl)ethanone

Synonyms: 1-Acetyl-3-hydroxyadamantane, 1-Hydroxy-3-acetyladamantane

CAS Number: 39917-38-9[1][2]

Molecular Formula: C12H1802[1]

Molecular Weight: 194.27 g/mol [1]

Spectroscopic Data
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The following sections present the predicted and expected spectroscopic data for 1-(3-
Hydroxy-1-adamantyl)ethanone, organized for clarity and ease of comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Due to the rigid cage-like structure of the adamantane core, the proton and carbon
environments are well-defined, leading to a characteristic NMR spectrum. The presence of
hydroxyl and acetyl groups at the bridgehead positions influences the chemical shifts of the
nearby protons and carbons. The predicted data is based on established chemical shift values
for adamantane derivatives and the electronic effects of the substituents.

Table 1: Predicted *H NMR Spectroscopic Data (500 MHz, CDCIs)

Chemical Shift ()

Multiplicity Integration Assignment
(ppm)
~2.15 Singlet 3H -C(O)CHs
~1.90-2.10 Multiplet 2H Adamantane CH:
~1.70-1.85 Multiplet 8H Adamantane CH:2
~1.60 Singlet (broad) 1H -OH
~1.50-1.65 Multiplet 4H Adamantane CH

Table 2: Predicted 13C NMR Spectroscopic Data (125 MHz, CDCIs)
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Chemical Shift (8) (ppm) Assighment
~209.0 C=0

~68.0 C-OH

~50.0 Quaternary C
~45.0-49.0 Adamantane CH:
~35.0-40.0 Adamantane CH:
~30.0-35.0 Adamantane CH
~28.0 -C(O)CHs

Infrared (IR) Spectroscopy

The IR spectrum of 1-(3-Hydroxy-1-adamantyl)ethanone is expected to be dominated by

strong absorptions from the hydroxyl and carbonyl functional groups.

Table 3: Characteristic IR Absorption Bands

Wavenumber (cm—?)

Intensity

Vibrational Mode

3600 - 3200 Strong, Broad O-H stretch (alcohol)
2950 - 2850 Strong C-H stretch (alkane)
~ 1705 Strong C=0 stretch (ketone)
1450 - 1350 Medium C-H bend (alkane)

1250 - 1050 Strong C-0 stretch (alcohol)

Mass Spectrometry (MS)

Electron ionization mass spectrometry of this compound is expected to show a distinct

molecular ion peak and characteristic fragmentation patterns resulting from the loss of the

acetyl group and water.

Table 4: Expected Mass Spectrometry Data (Electron lonization)
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miz Relative Intensity (%) Assighment

194 Moderate [M]* (Molecular lon)
179 Low [M - CHs]*

176 Low [M - H20]*

151 High [M - COCHsJ*

43 Very High [CHsCOJ*

Experimental Protocols

The following are detailed methodologies for the acquisition of the spectroscopic data

presented above.

NMR Spectroscopy

3.1.1. Sample Preparation Approximately 5-10 mg of 1-(3-Hydroxy-1-adamantyl)ethanone is
dissolved in 0.7 mL of deuterated chloroform (CDCIs) containing 0.03% (v/v) tetramethylsilane
(TMS) as an internal standard. The solution is transferred to a 5 mm NMR tube.

3.1.2. *H NMR Acquisition Proton NMR spectra are recorded on a 500 MHz spectrometer.
Standard acquisition parameters include a 30° pulse width, a spectral width of 16 ppm, an
acquisition time of 4 seconds, and a relaxation delay of 1 second. A total of 16 scans are
acquired and the free induction decay (FID) is Fourier transformed with a line broadening of 0.3
Hz.

3.1.3. B3C NMR Acquisition Carbon-13 NMR spectra are recorded on the same instrument at a
frequency of 125 MHz. A proton-decoupled pulse sequence is used. Typical parameters include
a 30° pulse width, a spectral width of 240 ppm, an acquisition time of 2 seconds, and a
relaxation delay of 2 seconds. Approximately 1024 scans are averaged to obtain a spectrum

with a good signal-to-noise ratio.

Fourier-Transform Infrared (FT-IR) Spectroscopy

3.2.1. Sample Preparation A small amount of the solid sample (1-2 mg) is finely ground with
approximately 100 mg of dry potassium bromide (KBr) using an agate mortar and pestle. The
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mixture is then pressed into a thin, transparent pellet using a hydraulic press.

3.2.2. Data Acquisition The KBr pellet is placed in the sample holder of an FT-IR spectrometer.
The spectrum is recorded over a range of 4000 to 400 cm~*. A background spectrum of a pure
KBr pellet is recorded and automatically subtracted from the sample spectrum. Typically, 32
scans are co-added at a resolution of 4 cm~* to improve the signal-to-noise ratio.

Gas Chromatography-Mass Spectrometry (GC-MS)

3.3.1. Sample Preparation A dilute solution of the sample is prepared by dissolving 1 mg of 1-
(3-Hydroxy-1-adamantyl)ethanone in 1 mL of a suitable volatile solvent such as
dichloromethane or ethyl acetate.

3.3.2. Instrumentation and Conditions A standard GC-MS system equipped with a capillary
column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 um) is used for the analysis. The typical
operating conditions are as follows:

Injector Temperature: 250 °C
e Carrier Gas: Helium, with a constant flow rate of 1 mL/min.

o Oven Temperature Program: Initial temperature of 100 °C, hold for 2 minutes, then ramp to
280 °C at a rate of 15 °C/min, and hold for 5 minutes.

« lonization Mode: Electron lonization (EIl) at 70 eV.
e Mass Analyzer: Quadrupole, scanning from m/z 40 to 500.
e MS Transfer Line Temperature: 280 °C.

e MS lon Source Temperature: 230 °C.

Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a
chemical compound like 1-(3-Hydroxy-1-adamantyl)ethanone.
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Caption: General workflow for spectroscopic analysis of a chemical compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Spectroscopic Profile of 1-(3-Hydroxy-1-
adamantyl)ethanone: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1200301#spectroscopic-data-of-1-3-hydroxy-1-
adamantyl-ethanone-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt
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and industry. Email: info@benchchem.com
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